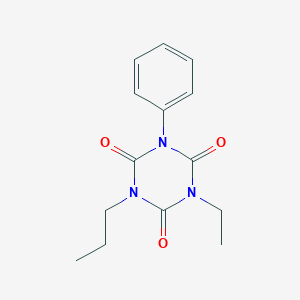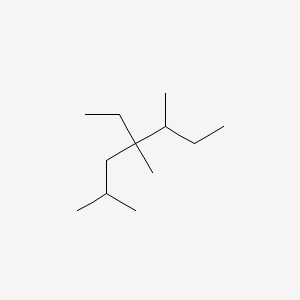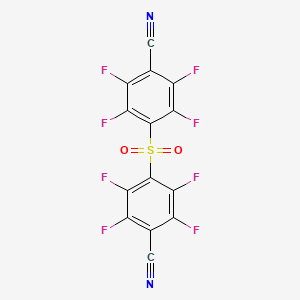
1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound belonging to the triazine family. This compound is characterized by a triazinane ring structure with ethyl, phenyl, and propyl substituents. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles or the cyclization of appropriate precursors. One common method is the reaction of ethylamine, phenyl isocyanate, and propyl isocyanate under controlled conditions to form the triazinane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinane ring into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazinane ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield triazinane oxides, while reduction can produce triazinane derivatives with altered hydrogenation states. Substitution reactions result in triazinane compounds with new functional groups replacing the original substituents.
Scientific Research Applications
1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It serves as a crosslinking agent in polymer chemistry and as an additive to enhance material properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study.
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triazine-2,4,6-triamine (Melamine): Widely used in the production of melamine resins and laminates.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Commonly used in swimming pool water treatment.
Uniqueness: 1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other triazine derivatives.
Properties
CAS No. |
61985-85-1 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C14H17N3O3/c1-3-10-16-12(18)15(4-2)13(19)17(14(16)20)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
GRLLHGTYONFDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine](/img/structure/B14549521.png)




![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)

![5-Methyl-4-[(E)-(2,4,6-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14549577.png)

![Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B14549579.png)

